molecular formula C26H25FN2O2 B14927319 4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14927319
M. Wt: 416.5 g/mol
InChI Key: IFNWMZLTFVHNCK-UHFFFAOYSA-N
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Description

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethyl group, a fluorobenzyl group, and two methoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include ethyl pyrazole, 2-fluorobenzyl bromide, and 3-methoxyphenylboronic acid. The synthesis may proceed through the following steps:

    Formation of the Pyrazole Core: Ethyl pyrazole is synthesized through the reaction of ethyl hydrazine with 1,3-diketones under acidic conditions.

    Introduction of the Fluorobenzyl Group: The pyrazole core is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the 1-(2-fluorobenzyl)pyrazole intermediate.

    Attachment of Methoxyphenyl Groups: The final step involves the Suzuki coupling reaction between the 1-(2-fluorobenzyl)pyrazole intermediate and 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Disruption of Cellular Processes: Affecting processes such as cell division, apoptosis, and DNA replication.

Comparison with Similar Compounds

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-ethyl-1-(2-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-ethyl-1-(2-bromobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of fluorine.

    4-ethyl-1-(2-iodobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole: Similar structure but with an iodine atom instead of fluorine.

These similar compounds may exhibit different chemical reactivity and biological activity due to the varying halogen atoms, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-ethyl-1-[(2-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25FN2O2/c1-4-23-25(18-10-7-12-21(15-18)30-2)28-29(17-20-9-5-6-14-24(20)27)26(23)19-11-8-13-22(16-19)31-3/h5-16H,4,17H2,1-3H3

InChI Key

IFNWMZLTFVHNCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC=C3F)C4=CC(=CC=C4)OC

Origin of Product

United States

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